REACTION_SMILES
|
[Br:1][c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1.[C:16]([CH3:17])([CH3:18])([CH3:19])[O:20][C:21](=[O:22])[N:23]1[CH2:24][CH2:25][CH:26]([CH:29]=[O:30])[CH2:27][CH2:28]1.[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:9][CH:10]([N-:11][CH:12]([CH3:13])[CH3:14])[CH3:15].[Li+:8]>>[Br:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[CH:29]([CH:26]1[CH2:25][CH2:24][N:23]([C:21]([O:20][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:22])[CH2:28][CH2:27]1)[OH:30]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(C=O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CC(C)[N-]C(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(C(O)c2cccnc2Br)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |